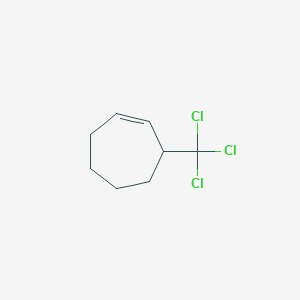
3-(Trichloromethyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichloromethyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring with a trichloromethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)cyclohept-1-ene typically involves the reaction of cycloheptene with trichloromethyl reagents under specific conditions. One common method is the addition of trichloromethyl carbenes to cycloheptene. This reaction can be facilitated by using chloroform and a strong base such as potassium hydroxide to generate the trichloromethyl carbene in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trichloromethyl)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include cycloheptanone, cycloheptane carboxylic acid, and substituted cycloheptenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Trichloromethyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trichloromethyl)cyclohept-1-ene involves its interaction with molecular targets through its reactive trichloromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and addition reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Cycloheptene: Lacks the trichloromethyl group, making it less reactive in certain chemical reactions.
Cycloheptanone: Contains a carbonyl group instead of the trichloromethyl group, leading to different reactivity and applications.
Cycloheptane: Saturated version of cycloheptene, with different chemical properties and reactivity.
Uniqueness
3-(Trichloromethyl)cyclohept-1-ene is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62435-52-3 |
|---|---|
Molecular Formula |
C8H11Cl3 |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
3-(trichloromethyl)cycloheptene |
InChI |
InChI=1S/C8H11Cl3/c9-8(10,11)7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 |
InChI Key |
HGGICVMLMJPGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















